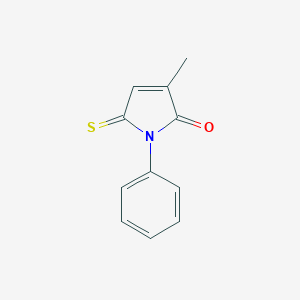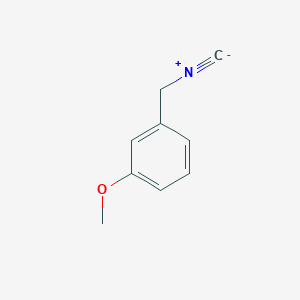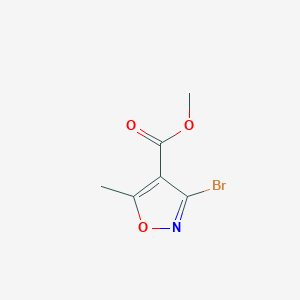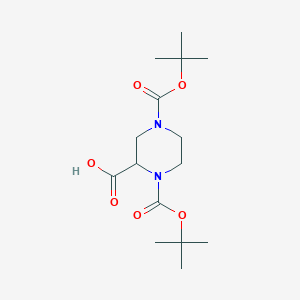
3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one, also known as thioflavin T, is a fluorescent dye that has been widely used in scientific research for its ability to bind to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
作用机制
Thioflavin T binds to the cross-beta structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T to amyloid fibrils induces a conformational change in the dye molecule, resulting in an increase in fluorescence intensity. The fluorescence of 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T is sensitive to the environment of the dye molecule, which allows it to be used to detect amyloid fibrils in tissues, monitor the formation of amyloid fibrils in vitro, and screen for compounds that can inhibit the formation of amyloid fibrils.
生化和生理效应
Thioflavin T has no known biochemical or physiological effects in vivo. It is not metabolized by the body and is excreted unchanged in the urine.
实验室实验的优点和局限性
Thioflavin T has several advantages for lab experiments. It is a highly sensitive and specific dye for amyloid fibrils, and its fluorescence can be easily detected using standard fluorescence microscopy or spectroscopy. Thioflavin T is also relatively inexpensive and easy to synthesize.
However, 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T has some limitations for lab experiments. It is not suitable for detecting small or amorphous aggregates of amyloid, and its fluorescence can be quenched by high concentrations of protein or other organic molecules. Thioflavin T is also toxic to cells at high concentrations, which may limit its use in cell-based assays.
未来方向
Thioflavin T has been widely used in scientific research for its ability to bind to amyloid fibrils, but there is still much to learn about the mechanism of amyloid formation and the development of diagnostic and therapeutic methods for neurodegenerative diseases. Future research directions for 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T include:
1. Developing new derivatives of 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T with improved sensitivity and specificity for amyloid fibrils.
2. Studying the mechanism of amyloid formation and the role of amyloid in neurodegenerative diseases.
3. Developing new diagnostic and therapeutic methods for neurodegenerative diseases based on 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T and its derivatives.
4. Investigating the potential of 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T and its derivatives for detecting amyloid in vivo.
5. Exploring the use of 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T and its derivatives in other areas of research, such as protein misfolding and aggregation.
合成方法
Thioflavin T can be synthesized by the reaction of 2-hydroxybenzaldehyde with thiourea in the presence of sulfuric acid, followed by the reaction of the resulting product with methyl iodide. The final product is obtained by recrystallization from ethanol.
科学研究应用
Thioflavin T has been widely used in scientific research for its ability to bind to amyloid fibrils. It has been used to detect amyloid deposits in tissues, to monitor the formation of amyloid fibrils in vitro, and to screen for compounds that can inhibit the formation of amyloid fibrils. Thioflavin T has also been used to study the mechanism of amyloid formation and to develop diagnostic and therapeutic methods for neurodegenerative diseases.
属性
CAS 编号 |
191084-53-4 |
|---|---|
产品名称 |
3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one |
分子式 |
C11H9NOS |
分子量 |
203.26 g/mol |
IUPAC 名称 |
3-methyl-1-phenyl-5-sulfanylidenepyrrol-2-one |
InChI |
InChI=1S/C11H9NOS/c1-8-7-10(14)12(11(8)13)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI 键 |
KUFPHCASUVEUFX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N(C1=O)C2=CC=CC=C2 |
规范 SMILES |
CC1=CC(=S)N(C1=O)C2=CC=CC=C2 |
同义词 |
2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-phenyl-5-thioxo- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)











